molecular formula C12H15BrN2O B1366067 5-Bromo-N-cyclohexylnicotinamide CAS No. 342013-85-8

5-Bromo-N-cyclohexylnicotinamide

Cat. No. B1366067
M. Wt: 283.16 g/mol
InChI Key: ARXZGDIGMTXOQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-N-cyclohexylnicotinamide can be achieved via various methods, including the reaction of nicotinamide with cyclohexyl bromide in the presence of a base or by reacting 5-bromonicotinyl chloride with cyclohexylamine.


Molecular Structure Analysis

The molecular formula of 5-Bromo-N-cyclohexylnicotinamide is C12H15BrN2O . It contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

5-Bromo-N-cyclohexylnicotinamide has a molecular weight of 283.16 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, ethanol, and acetone. It has a melting point of 109-111°C and a boiling point of 419.6°C at 760 mmHg. The compound is stable under normal conditions and can be stored at room temperature.

properties

IUPAC Name

5-bromo-N-cyclohexylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXZGDIGMTXOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406563
Record name 5-Bromo-N-cyclohexylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-cyclohexylnicotinamide

CAS RN

342013-85-8
Record name 5-Bromo-N-cyclohexylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromonicotinic acid (XLII) (500 mg, 2.49 mmol) in DMF (8 mL), was added cyclohexanamine (XLIII) (247 mg, 2.49 mmol) and DIPEA (643 mg, 4.98 mmol). The reaction was cooled at 0° C. before adding HATU (947 mg, 2.49 mmol). The reaction was warmed to room temperature and stirred for 4 hrs. The reaction was diluted with EtOAc, washed with 2× water, brine, dried over MgSO4 and concentrated under vacuum to yield crude 5-bromo-N-cyclohexylnicotinamide (XLIV). The product was used without further purification. ESIMS found for C12H15BrN2O m/z 283 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step One
Name
Quantity
643 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
947 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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